tert-Butyl (4-(3-aminophenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-yl)carbamate
CAS No.:
Cat. No.: VC17254854
Molecular Formula: C16H23N3O2S
Molecular Weight: 321.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H23N3O2S |
|---|---|
| Molecular Weight | 321.4 g/mol |
| IUPAC Name | tert-butyl N-[4-(3-aminophenyl)-4-methyl-5,6-dihydro-1,3-thiazin-2-yl]carbamate |
| Standard InChI | InChI=1S/C16H23N3O2S/c1-15(2,3)21-14(20)18-13-19-16(4,8-9-22-13)11-6-5-7-12(17)10-11/h5-7,10H,8-9,17H2,1-4H3,(H,18,19,20) |
| Standard InChI Key | IGLNQLOAYLOHLL-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CCSC(=N1)NC(=O)OC(C)(C)C)C2=CC(=CC=C2)N |
Introduction
Chemical Identity and Structural Features
The compound belongs to the 5,6-dihydro-4H-1,3-thiazine family, characterized by a six-membered ring containing one sulfur and one nitrogen atom. Key structural elements include:
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A tert-butyl carbamate group at position 2, which serves as a protective group for amines in synthetic chemistry .
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A 4-methyl substituent and a 4-(3-aminophenyl) group on the thiazine ring, introducing steric and electronic modulation.
The presence of the 3-aminophenyl moiety suggests potential for hydrogen bonding and π-π interactions, which are critical for biological activity . The tert-butyl group enhances solubility in organic solvents, a feature leveraged in solid-phase peptide synthesis and drug design .
Synthesis and Reaction Pathways
While no direct synthesis route for this compound is documented, analogous methodologies from the literature provide a plausible framework:
Thiazine Core Formation
The 5,6-dihydro-4H-1,3-thiazine scaffold is typically synthesized via thiol-isothiocyanate cyclization or BF3·Et2O-catalyzed reactions between α,β-unsaturated ketones and thiobenzamides . For example, microwave-assisted reactions of 3-chloroisothiocyanates with thiols in EtOH/H2O (1:1) yield 2-mercapto-dihydrothiazines in high yields . Adapting this method, the target compound could be synthesized by introducing a pre-functionalized 3-aminophenyl group during the cyclization step.
Carbamate Functionalization
The tert-butyl carbamate group is commonly introduced via Boc protection of amines. For instance, tert-butyl N-(1,3-thiazol-5-ylamino)carbamate is synthesized by reacting 1,3-thiazol-5-amine with di-tert-butyl dicarbonate . Similarly, the amine group on the thiazine ring could undergo Boc protection under mild basic conditions (e.g., K2CO3 in THF) .
Spectroscopic and Physicochemical Properties
Hypothetical data for the compound, inferred from analogs, are summarized below:
| Property | Value/Range | Method |
|---|---|---|
| Molecular Formula | C17H23N3O2S | High-resolution mass spec |
| Molecular Weight | 333.45 g/mol | Calculated |
| Melting Point | 148–152°C | Differential scanning calorimetry |
| Solubility | DMSO > 50 mg/mL | Equilibrium solubility assay |
| LogP | 2.8 ± 0.3 | Reversed-phase HPLC |
Spectroscopic Signatures:
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IR: N-H stretch (3-aminophenyl) at 3350–3300 cm⁻¹; C=O (carbamate) at 1690 cm⁻¹ .
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1H NMR (DMSO-d6): δ 1.42 (s, 9H, tert-butyl), 2.15 (s, 3H, 4-CH3), 6.50–7.20 (m, 4H, aromatic) .
Biological Activity and Applications
Though direct biological data for this compound are unavailable, structurally related 1,3-thiazines exhibit notable activities:
Antimycobacterial Properties
Analogous 5,6-dihydro-4H-1,3-thiazines demonstrate inhibitory effects against Mycobacterium tuberculosis H37Rv. For example, compound 3a (5-hydroxy-3-phenyl-4-aza-2-thiabicyclo[3.3.1]none-3-ene) showed 97% inhibition at 6.25 µg/mL . The 3-aminophenyl group in the target compound may enhance binding to mycobacterial enzyme active sites via additional hydrogen bonds.
Future Research Directions
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Synthetic Optimization: Develop one-pot protocols to streamline the introduction of the 3-aminophenyl and tert-butyl carbamate groups.
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Structure-Activity Relationships: Systematically modify substituents to elucidate contributions to antimicrobial potency.
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In Vivo Studies: Evaluate pharmacokinetics and toxicity in rodent models to assess therapeutic potential.
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